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Hexyl chlorocarbonate-d13

Cat. No.: B12398802
M. Wt: 177.71 g/mol
InChI Key: KIWBRXCOTCXSSZ-UTBWLCBWSA-N
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Description

Significance of Isotopic Labeling in Modern Chemical Science

Isotopic labeling is a technique where an atom in a molecule is replaced by one of its isotopes, which has a different number of neutrons. sigmaaldrich.com This substitution creates a "labeled" compound that is chemically almost identical to its unlabeled counterpart but is distinguishable by its mass. sigmaaldrich.comnist.gov This fundamental principle allows scientists to track the journey of molecules through complex chemical reactions, biological pathways, and environmental systems. intlab.orgnih.gov

The use of isotopes can be broadly categorized into two types: radioactive isotopes (radionuclides) and stable isotopes. sigmaaldrich.com While radioactive tracers are detected by their decay and emission of radiation, stable isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) are non-radioactive and are typically detected by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. medchemexpress.comsigmaaldrich.com This safety and the precision of detection methods have made stable isotope labeling a cornerstone of modern research, enabling detailed studies in fields ranging from drug metabolism to proteomics and environmental science. intlab.orgcdnisotopes.com

Role of Deuterated Derivatives in Mechanistic Elucidation and Analytical Methodologies

Deuterium (D or ²H), a stable isotope of hydrogen, is a particularly powerful tool in chemical research. nist.gov Replacing hydrogen with deuterium in a molecule results in a deuterated derivative. Because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, this substitution can lead to a change in the rate of a chemical reaction, an observation known as the kinetic isotope effect (KIE). nist.govmdpi.com Studying the KIE provides invaluable clues about reaction mechanisms, helping chemists understand the precise steps involved in the breaking and forming of chemical bonds. cdnisotopes.comlgcstandards.com

Beyond mechanistic studies, deuterated compounds are crucial in quantitative analytical methodologies, particularly in chromatography coupled with mass spectrometry (e.g., GC-MS and LC-MS). medchemexpress.com In these techniques, a deuterated version of the analyte of interest is often used as an internal standard. Because the deuterated standard has nearly identical physical and chemical properties to the unlabeled analyte, it experiences the same losses during sample preparation and analysis. However, the mass spectrometer can easily distinguish between the analyte and the heavier, deuterated standard. This allows for highly accurate and precise quantification, correcting for any variations in the analytical process. medchemexpress.com

Overview of Hexyl Chlorocarbonate-d13 within the Landscape of Isotopic Tracers

This compound is the deuterium-labeled form of hexyl chlorocarbonate. medchemexpress.com In this compound, all 13 hydrogen atoms of the hexyl group have been replaced with deuterium atoms. cdnisotopes.comlgcstandards.com Its primary role in the scientific landscape is that of a stable isotope-labeled internal standard, particularly in the context of chemical derivatization for gas chromatography-mass spectrometry (GC-MS) analysis. intlab.org

The unlabeled compound, hexyl chlorocarbonate, is a derivatizing reagent used to modify other molecules, particularly those that are highly polar or not volatile enough for GC analysis. sigmaaldrich.com It reacts with functional groups like amines and alcohols to form more stable and volatile derivatives (carbamates and carbonates, respectively) that are easily analyzed by GC-MS. sigmaaldrich.com This technique is applied to quantify a wide range of substances, including amino acids, antiepileptic drugs, and various stimulants. sigmaaldrich.comsigmaaldrich.com

In such analytical methods, this compound serves as an ideal internal standard. intlab.org It is added to a sample in a known amount at the beginning of the workflow. It participates in the derivatization reaction in the same manner as its unlabeled counterpart. During the final GC-MS measurement, the instrument detects both the derivatized analyte and the heavier, deuterated-derivatized standard. By comparing the signal of the analyte to the known concentration of the internal standard, researchers can achieve precise quantification of the target molecule. medchemexpress.com

Chemical Compound Data

Table 1: Properties of this compound and Hexyl chlorocarbonate

PropertyThis compoundHexyl chlorocarbonate
Synonyms Hexyl chloroformate-d13; n-Hexyl-d13 Chloroformate; Hexyloxycarbonyl-d13 chlorideChloroformic acid n-hexyl ester; Hexyl carbonochloridate; n-Hexyl chloroformate
Molecular Formula C₇D₁₃ClO₂C₇H₁₃ClO₂
Molecular Weight 177.71 g/mol 164.63 g/mol
CAS Number 2708278-38-86092-54-2
Appearance Not specified (typically a liquid)Colorless liquid
Boiling Point Not specified60-61 °C at 7 mmHg
Density Not specified1.007 g/mL at 25 °C

Data sourced from references sigmaaldrich.comsigmaaldrich.comcdnisotopes.comlgcstandards.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H13ClO2 B12398802 Hexyl chlorocarbonate-d13

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H13ClO2

Molecular Weight

177.71 g/mol

IUPAC Name

1,1,2,2,3,3,4,4,5,5,6,6,6-tridecadeuteriohexyl carbonochloridate

InChI

InChI=1S/C7H13ClO2/c1-2-3-4-5-6-10-7(8)9/h2-6H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2

InChI Key

KIWBRXCOTCXSSZ-UTBWLCBWSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])OC(=O)Cl

Canonical SMILES

CCCCCCOC(=O)Cl

Origin of Product

United States

Synthetic Methodologies for Hexyl Chlorocarbonate D13

Precursor Synthesis and Deuteration Strategies

The foundational step in the synthesis of hexyl chlorocarbonate-d13 is the preparation of its deuterated precursor, hexanol-d13. This is followed by the reaction with a phosgene (B1210022) equivalent to yield the final product.

Deuterated Hexanol Production

The production of deuterated hexanol is a key preliminary step. While specific methods for hexanol-d13 are not extensively detailed in the provided search results, general strategies for deuterating alcohols can be inferred. One common approach involves the reduction of a corresponding carboxylic acid or ester using a deuterated reducing agent. For instance, hexanoic acid or its ester could be reduced with lithium aluminum deuteride (B1239839) (LiAlD4) to yield hexanol-d13. researchgate.net

Another potential route is the catalytic hydrogenation of an unsaturated precursor, such as 2-ethyl hexenal, in the presence of deuterium (B1214612) gas (D2). google.com This method, however, may not achieve the desired d13 labeling without a fully deuterated starting material. More advanced techniques might involve H-D exchange reactions on the hexanol molecule itself under specific catalytic conditions, often at high temperatures and pressures. tn-sanso.co.jp

Phosgene/Triphosgene-Mediated Reactions

Once deuterated hexanol is obtained, it is reacted with a phosgene equivalent to form the chlorocarbonate. Phosgene (COCl2) is a highly reactive and toxic gas, making its use in a laboratory setting challenging. microkat.gryoutube.com A safer and more convenient alternative is triphosgene (B27547), a stable crystalline solid. nih.govsigmaaldrich.com

The reaction involves the nucleophilic attack of the deuterated hexanol on a carbonyl carbon of phosgene or a phosgene molecule generated in situ from triphosgene. This reaction is typically carried out in the presence of a base, such as pyridine (B92270), to neutralize the hydrogen chloride (HCl) byproduct. wikipedia.org The use of triphosgene often requires a catalyst, such as pyridine or activated carbon, to facilitate its decomposition into phosgene. youtube.comresearchgate.net The general reaction is as follows:

d13-C6H13OD + COCl2 → d13-C6H13OCOCl + HCl

A typical synthesis involves dissolving the deuterated hexanol in a suitable solvent and then adding it to a solution of phosgene or triphosgene at a controlled, low temperature, often around -15°C, to manage the exothermic reaction and minimize the formation of byproducts. guidechem.com

Reaction Kinetics and Optimization in Deuterated Chlorocarbonate Synthesis

The kinetics of chlorocarbonate formation are influenced by several factors, including temperature, concentration of reactants, and the presence of catalysts. The reaction between an alcohol and phosgene is generally fast. However, controlling the reaction conditions is crucial to optimize the yield and purity of the desired chlorocarbonate and to prevent the formation of the corresponding carbonate ester, which can occur if the alcohol is in excess. wikipedia.org

Optimization strategies often involve:

Temperature Control: Maintaining a low reaction temperature helps to control the reaction rate and reduce the formation of impurities. guidechem.com

Stoichiometry: Using a slight excess of phosgene or triphosgene ensures the complete conversion of the alcohol to the chlorocarbonate. wikipedia.org

Catalyst Selection: The choice of catalyst can significantly impact the reaction rate and efficiency. For triphosgene, catalysts like activated carbon or tertiary amines are often employed. youtube.comresearchgate.net

Stereochemical Considerations in Deuterium Incorporation

When deuterium is introduced into a molecule, the stereochemical outcome can be a critical factor, especially if the molecule contains chiral centers. polimi.itnih.gov In the case of this compound, where the deuterium is on a primary alkyl chain, the stereochemistry at the carbon bearing the oxygen is not affected by the deuteration itself.

However, if the deuteration process involves reactions that create or modify stereocenters, careful control is necessary. For example, in the reduction of a ketone to a secondary alcohol using a deuterated reducing agent, a new chiral center is formed, and the stereoselectivity of the reduction will determine the configuration of the product. nih.gov Deuterium labeling is a powerful technique to elucidate the stereochemistry of reactions. polimi.itnih.gov The position and stereochemistry of the incorporated deuterium can be determined using techniques like 2H NMR spectroscopy. polimi.it

Advanced Synthetic Pathways and Innovations for this compound Production

Recent advancements in synthetic chemistry offer new pathways for the production of deuterated compounds, including chlorocarbonates. These methods often focus on improving efficiency, safety, and selectivity.

Flow Chemistry: The use of flow reactors, particularly microreactors, can offer significant advantages for reactions involving hazardous reagents like phosgene. tn-sanso.co.jp Flow systems allow for better control of reaction parameters, enhanced safety due to the small reaction volumes, and the potential for continuous production. tn-sanso.co.jp

Electrochemical Methods: Electrochemical synthesis is emerging as a green and efficient alternative for various organic transformations, including deuteration. xmu.edu.cnxmu.edu.cn Electrocatalytic methods can facilitate the incorporation of deuterium from sources like heavy water (D2O) under mild conditions, potentially offering a more sustainable route to deuterated precursors. nih.gov

Novel Catalytic Systems: The development of new catalysts is a continuous effort in synthetic chemistry. adelaide.edu.au For chlorocarbonate synthesis, research into more efficient and selective catalysts for the activation of alcohols or the generation of phosgene from safer precursors could lead to improved synthetic routes. researchgate.net

These advanced methodologies hold the potential to make the synthesis of specialized isotopic compounds like this compound more efficient and accessible for research purposes. researchgate.netrsc.org

Spectroscopic and Analytical Characterization Techniques Employing Hexyl Chlorocarbonate D13 As a Research Tool

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

The presence of deuterium (B1214612) in Hexyl chlorocarbonate-d13 significantly influences its NMR spectroscopic properties, making it a powerful probe in several types of NMR experiments.

Deuterium NMR (2H NMR) for Structural Insights and Dynamics

Deuterium NMR, or ²H NMR, directly observes the deuterium nuclei within a molecule. wikipedia.org Unlike proton (¹H) NMR, which has a spin of 1/2, deuterium has a spin of 1. wikipedia.org This property makes ²H NMR particularly sensitive to the local electronic environment and molecular motion. wikipedia.org

In the context of this compound, a ²H NMR spectrum would confirm the successful incorporation of deuterium into the hexyl chain. magritek.com The chemical shifts in ²H NMR are similar to those in ¹H NMR, but the resolution is generally lower. wikipedia.org However, the technique is highly effective for verifying deuteration. magritek.com For instance, the disappearance of signals in the ¹H NMR spectrum corresponding to the hexyl group and the appearance of a strong signal in the ²H NMR spectrum would provide definitive evidence of isotopic labeling.

The quadrupolar nature of the deuterium nucleus also provides information about the orientation and dynamics of the C-D bonds. wikipedia.org Changes in molecular motion affect the spectral line shape in ²H NMR, which can be used to study the dynamics of molecules in different states, such as in solution or within more ordered systems like polymers or liquid crystals.

Illustrative ²H NMR Data for a Deuterated Hexyl Chain:

Position on Hexyl ChainExpected Chemical Shift (ppm)
-CD₂- (alpha to oxygen)~ 4.2
-CD₂- (beta to oxygen)~ 1.7
-CD₂- (internal methylene)~ 1.3 - 1.4
-CD₃ (terminal methyl)~ 0.9

Note: This table represents typical chemical shifts for a deuterated hexyl group and serves as an illustrative example.

Carbon-13 NMR (¹³C NMR) and Nitrogen-15 (B135050) NMR (¹⁵N NMR) in Conjunction with Deuteration

The use of deuterated compounds like this compound can simplify and enhance ¹³C and ¹⁵N NMR spectra. In ¹³C NMR, the coupling between carbon and deuterium (¹³C-²H) is significantly smaller than the coupling between carbon and proton (¹³C-¹H). This results in a multiplet splitting pattern that can confirm the presence of deuterium. For example, a CD group appears as a 1:1:1 triplet, a CD₂ group as a 1:2:3:2:1 quintet, and a CD₃ group as a 1:3:6:7:6:3:1 septet. stanford.edu

Furthermore, deuteration can lead to longer relaxation times for the attached carbon atoms, which can be a challenge in acquiring ¹³C NMR spectra. nih.gov However, this effect can also be exploited in certain experiments to differentiate between protonated and deuterated carbons.

In studies involving reactions of this compound with nitrogen-containing compounds, ¹⁵N NMR can be a powerful tool. Isotopic labeling with ¹⁵N, in conjunction with the deuterated reagent, allows for precise tracking of the nitrogen atom through reaction pathways. acs.org The coupling between ¹⁵N and ²H can provide valuable structural information about the resulting products.

Solid-State NMR for Complex System Analysis Utilizing Isotopic Labeling

Solid-state NMR (ssNMR) is used to study the structure and dynamics of materials in the solid phase. emory.edu Isotopic labeling is often essential in ssNMR to enhance sensitivity and simplify complex spectra. sigmaaldrich.com The use of deuterated compounds like this compound can be advantageous in ssNMR for several reasons.

Deuteration can significantly narrow the proton linewidths in solid-state ¹H NMR spectra by reducing the strong dipolar couplings between protons. nih.gov This allows for higher resolution spectra and the ability to probe proton environments with greater detail. Furthermore, ²H ssNMR spectra are particularly informative due to the quadrupolar interaction of the deuterium nucleus, which is sensitive to the orientation of the C-D bond. wikipedia.org This can provide detailed information about molecular packing and dynamics in solid materials. rsc.org

In complex systems, such as polymers or self-assembled monolayers where this compound might be used as a derivatizing agent or a building block, ssNMR can provide insights into the conformation and intermolecular interactions of the hexyl chain.

Mass Spectrometry (MS) in Research Investigations

In mass spectrometry, the heavier mass of deuterium compared to hydrogen makes this compound an excellent internal standard for quantitative analysis and a useful tool in derivatization for enhancing detection.

Isotope Dilution Mass Spectrometry (IDMS) for Quantitative Analysis

Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate method for quantitative analysis. scispace.com It involves adding a known amount of an isotopically labeled version of the analyte (the internal standard) to the sample. The ratio of the signal from the native analyte to the signal from the isotopically labeled standard is then measured by a mass spectrometer.

This compound can be used to derivatize an analyte of interest, and the non-deuterated Hexyl chlorocarbonate can be used to derivatize a known quantity of the analyte to serve as the internal standard (or vice-versa). Because the deuterated and non-deuterated derivatized analytes have nearly identical chemical and physical properties, they co-elute in chromatographic separations and experience similar ionization efficiencies in the mass spectrometer. chromatographyonline.com This minimizes variations due to sample matrix effects, extraction efficiency, and instrument response, leading to highly precise and accurate quantification.

Example of IDMS Application:

AnalyteDerivatizing AgentInternal StandardMass Difference (amu)
Analyte-XHexyl chlorocarbonateAnalyte-X derivatized with this compound13

This table illustrates the principle of using this compound in an IDMS workflow.

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatization-Enhanced Detection

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds. For analytes that are not readily volatile or have poor chromatographic properties, chemical derivatization is often employed. researchgate.net Chloroformates, such as hexyl chlorocarbonate, are effective derivatizing agents for a wide range of compounds containing active hydrogens, such as amines, phenols, and thiols.

The use of this compound as a derivatizing agent introduces a specific mass shift in the resulting derivative. This can be particularly useful in complex matrices where background interference is a problem. By monitoring for the specific mass of the deuterated derivative, the selectivity and sensitivity of the analysis can be significantly improved. astm.org

Furthermore, when used in conjunction with its non-deuterated counterpart, this compound can aid in the identification of unknown compounds. By comparing the mass spectra of the deuterated and non-deuterated derivatives, the number of active hydrogens in the original molecule can be determined, providing valuable structural information.

High-Resolution Mass Spectrometry for Metabolite Identification in Labeled Studies

High-Resolution Mass Spectrometry (HR-MS) is an indispensable tool for the identification and structural elucidation of metabolites in complex biological matrices. nih.govchromatographyonline.com When used in studies involving stable isotope-labeled compounds, such as those derivatized with this compound, HR-MS provides a powerful method for distinguishing drug- or xenobiotic-related metabolites from endogenous background components. nih.gov The key advantages of HR-MS in this context are its high mass accuracy and resolving power. thermofisher.com

Modern HR-MS instruments, including Quadrupole Time-of-Flight (Q-TOF) and Orbitrap-based systems, can measure the mass-to-charge ratio (m/z) of ions with high precision (typically <5 ppm deviation). nih.gov This accuracy allows for the confident determination of the elemental composition of a detected ion. thermofisher.com In labeled studies, researchers look for characteristic isotopic patterns. When a compound is derivatized with this compound, its metabolites will contain the deuterated hexyl moiety. This results in a distinctive mass shift of 13 daltons (due to the 13 deuterium atoms) compared to the corresponding unlabeled species.

The HR-MS workflow for metabolite identification in such studies involves several steps. First, full-scan MS data is acquired. Data processing algorithms can then search for paired signals that are separated by the exact mass difference corresponding to the isotopic label. This approach, known as mass defect filtering, can rapidly pinpoint potential metabolites even at trace levels within a complex mixture. nih.gov Once a potential metabolite is detected, data-dependent acquisition can trigger MS/MS fragmentation. The high-resolution fragmentation data provides structural information, helping to identify the site of metabolic modification on the parent molecule. chromatographyonline.com

ParameterDescriptionAdvantage in Labeled Studies
Mass Accuracy The closeness of the measured mass to the true mass.Enables confident determination of elemental formulas for both the metabolite and its fragments.
Mass Resolution The ability to separate ions of very similar m/z values.Distinguishes labeled metabolites from isobaric endogenous interferences, reducing false positives. chromatographyonline.com
Isotopic Pattern The characteristic distribution of isotopic abundances.The presence of the d13-label creates a unique, easily recognizable isotopic cluster for the derivatized metabolite.
MS/MS Fragmentation The process of inducing and analyzing ion fragments.Provides structural information to identify the specific location of biotransformation on the molecule. chromatographyonline.com

This interactive table summarizes the key parameters of High-Resolution Mass Spectrometry and their advantages in studies using isotope-labeled compounds like this compound.

Chromatographic Separations for Isotope-Labeled Compounds

Chromatographic techniques are fundamental for separating analytes from complex matrices before their detection and characterization. In studies utilizing isotope-labeled compounds, chromatography plays a crucial role in separating the labeled analyte from its unlabeled counterpart and other matrix components, which is essential for accurate quantification and identification.

Liquid Chromatography (LC) Techniques for Separation

High-Performance Liquid Chromatography (HPLC) is a primary separation technique for a wide range of non-volatile and thermally sensitive compounds. nih.gov In the context of isotope-labeled compounds, reversed-phase HPLC is commonly employed. The separation of isotopologues (molecules that differ only in their isotopic composition) is challenging because their physicochemical properties are very similar. acs.org However, the substitution of hydrogen with deuterium can lead to subtle changes in molecular interactions, such as van der Waals forces and hydrogen bonding, which can result in slight differences in retention times on an LC column. researchgate.net

While baseline separation of a deuterated compound from its non-deuterated analog can be difficult to achieve with standard LC methods, it is often not necessary for mass spectrometric detection, as the mass spectrometer can easily distinguish them based on their mass difference. acs.orgnih.gov The primary role of LC in this case is to separate the analyte of interest from interfering matrix components and to resolve different metabolites from each other before they enter the mass spectrometer. oup.com This "cleanup" step is critical for minimizing ion suppression and ensuring accurate detection and quantification.

Gas Chromatography (GC) for Volatile Derivatized Species

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. cirad.fr However, many compounds of biological interest, such as amino acids, steroids, or phenols, are non-volatile due to the presence of polar functional groups (-OH, -NH2, -COOH). To make these compounds amenable to GC analysis, a derivatization step is required. nih.gov

This compound serves as a derivatizing agent for this purpose. It reacts with polar functional groups to introduce a deuterated hexyl carbamate (B1207046) or carbonate ester group. This process has two main benefits:

Increases Volatility: The addition of the hexyl group masks the polar functional groups, significantly increasing the volatility of the analyte and making it suitable for GC.

Introduces a Stable Isotope Label: The d13-label serves as an internal standard for quantification by GC-Mass Spectrometry (GC-MS), enabling highly accurate and precise measurements through isotope dilution methods.

The derivatized species are then injected into the GC, where they are separated based on their boiling points and interactions with the stationary phase of the GC column before being detected by a mass spectrometer.

Solid-Phase Microextraction (SPME) in Conjunction with Derivatization

Solid-Phase Microextraction (SPME) is a solvent-free sample preparation technique that integrates sampling, extraction, and concentration of analytes into a single step. taylorfrancis.comresearchgate.net It is particularly well-suited for coupling with GC analysis. nih.gov SPME utilizes a fused silica (B1680970) fiber coated with a stationary phase. When exposed to a sample (either by direct immersion or headspace extraction), analytes partition from the sample matrix onto the fiber coating. nemc.us

SPME can be effectively combined with derivatization strategies using agents like this compound to enhance the analysis of polar compounds. researchgate.net There are several approaches to this combination:

In-Matrix Derivatization: The derivatizing agent is added directly to the sample. After the reaction is complete, the derivatized, now more volatile and less polar, analytes are extracted using the SPME fiber. nih.gov

On-Fiber Derivatization: The SPME fiber is first used to extract the underivatized analytes from the sample. Subsequently, the fiber is exposed to the headspace of the derivatizing agent, where the reaction occurs directly on the fiber surface. nih.gov

This combination of SPME and derivatization provides a sensitive and often automated method for extracting and preparing analytes from complex matrices for subsequent GC-MS analysis. nih.gov The use of this compound in this workflow facilitates the extraction of polar compounds and allows for precise quantification. researchgate.net

Technique CombinationWorkflowKey Advantage
SPME with In-Matrix Derivatization 1. Add this compound to the sample. 2. Allow derivatization to occur. 3. Extract derivatized analytes with SPME fiber. 4. Desorb in GC inlet.Drives the extraction of analytes onto the fiber by converting them to a more extractable form. nih.gov
SPME with On-Fiber Derivatization 1. Extract polar analytes with SPME fiber. 2. Expose the fiber to the vapor of this compound. 3. Desorb in GC inlet.Protects the derivatizing agent from the sample matrix, potentially reducing interferences. nih.gov

This interactive table outlines the different workflows when combining Solid-Phase Microextraction (SPME) with derivatization using a reagent like this compound.

Applications of Hexyl Chlorocarbonate D13 in Advanced Organic and Bioorganic Research

Mechanistic Studies of Chemical Reactions

The presence of deuterium (B1214612) in Hexyl chlorocarbonate-d13 allows researchers to probe the intricate details of chemical reactions.

Isotopic labeling is a powerful technique used to track the movement of atoms and fragments through a chemical reaction. chem-station.com By strategically placing heavier isotopes like deuterium at specific positions in a reactant molecule, scientists can follow the labeled parts as they transform into products. This method provides direct evidence for proposed reaction pathways and helps to identify intermediate structures.

When this compound is used in a reaction, the deuterated hexyl group acts as a tracer. Analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy can distinguish between the deuterated and non-deuterated fragments in the reaction products. This allows for the unambiguous determination of how the hexyl portion of the molecule is incorporated into the final structure, confirming or refuting proposed mechanistic steps. The principle relies on the fact that replacing hydrogen with deuterium has a minimal effect on the compound's chemical properties but creates a distinct mass signature. chem-station.com

Chlorocarbonates are reactive compounds that readily undergo nucleophilic substitution reactions, where a nucleophile replaces the chlorine atom. The precise mechanism of these reactions (e.g., SN1, SN2, or nucleophilic acyl substitution) can be investigated using kinetic isotope effects (KIE). researchgate.net The KIE is a change in the reaction rate that occurs when an atom in the reactant is replaced with one of its heavier isotopes.

By comparing the reaction rates of deuterated this compound with its non-deuterated counterpart, researchers can gain insight into the transition state of the reaction. For example, a significant secondary kinetic isotope effect can suggest a change in hybridization at a carbon atom adjacent to the reaction center, which is characteristic of an SN2 mechanism. researchgate.net The heavier C-D bonds have a lower zero-point energy compared to C-H bonds, requiring more energy to break and thus potentially slowing down reactions where this bond cleavage is involved in the rate-determining step. chem-station.com This allows for a detailed examination of the reaction's energetic landscape and the structure of its transition state.

Mechanistic Study ApplicationTechnique UsedPrinciple
Reaction Pathway Tracing Isotopic Labeling with MS or NMR analysisThe deuterated hexyl group acts as a tracer to follow atomic rearrangement during a reaction.
Mechanism Elucidation Kinetic Isotope Effect (KIE) StudiesComparing reaction rates of deuterated and non-deuterated reactants reveals information about the transition state.

Derivatization Agent in Analytical Chemistry Research

In analytical chemistry, derivatization is the process of chemically modifying a compound to produce a new compound with properties that are better suited for a particular analytical technique, such as gas chromatography (GC). Hexyl chlorocarbonate is used as a derivatization reagent, and its deuterated form is particularly useful in mass spectrometry-based methods. sigmaaldrich.comresearchgate.net

Many polar and hydrophilic compounds are not volatile enough to be analyzed directly by gas chromatography. Derivatization with hexyl chlorocarbonate converts polar functional groups like alcohols, amines, and thiols into less polar, more volatile hexyl esters, carbamates, and carbonates. sigmaaldrich.comresearchgate.net This chemical modification allows these otherwise non-volatile analytes to be vaporized and separated on a GC column.

The use of this compound as a derivatizing agent provides an additional advantage when coupled with mass spectrometry. The resulting derivatives have a distinct and predictable mass shift compared to those formed with the non-deuterated reagent. This is highly beneficial for identifying the derivatized analytes in complex mixtures and for developing sensitive and selective analytical methods.

The analysis of bioactive molecules in complex biological matrices like blood, urine, or tissue extracts often requires extensive sample preparation and highly sensitive detection methods. Derivatization with hexyl chlorocarbonate has been successfully applied to the quantification of various bioactive compounds, including antiepileptic drugs and new psychoactive substances, by GC-MS. sigmaaldrich.com A related reagent, ethyl chloroformate, has been used for the comprehensive analysis of metabolites in serum. nih.gov

Using this compound in these applications facilitates the development of robust analytical methods. For instance, it can be used to create an internal standard that is chemically identical to the derivatized analyte but mass-spectrometrically distinct. This approach, known as stable isotope dilution analysis, is a gold standard for quantitative accuracy, as it effectively corrects for sample loss during preparation and for variations in instrument response.

Analyte ClassPurpose of DerivatizationAnalytical Technique
Polar/Hydrophilic Compounds Increase volatility for GC analysisGas Chromatography (GC)
Antiepileptic Drugs Enable quantification in biological samplesGas Chromatography-Mass Spectrometry (GC-MS)
Psychoactive Substances Enable quantification in biological samplesGas Chromatography-Mass Spectrometry (GC-MS)
Endogenous Metabolites Comprehensive profiling in serumGas Chromatography-Mass Spectrometry (GC-MS)

Isotopic Standards in Quantitative Research Methodologies

One of the most critical applications of this compound is as an isotopic standard in quantitative analysis, particularly in methods utilizing mass spectrometry. medchemexpress.com Stable isotope-labeled compounds are considered the ideal internal standards because their physical and chemical properties are nearly identical to those of the analyte being measured. medchemexpress.comprinceton.edu

When this compound is used to derivatize an analyte, the resulting product can serve as a heavy-labeled internal standard for the quantification of the same analyte derivatized with unlabeled hexyl chlorocarbonate. A known amount of the deuterated standard is added to a sample before processing. The ratio of the mass spectrometer signal of the native analyte derivative to the signal of the labeled internal standard is then used to calculate the precise concentration of the analyte. This method, known as isotope dilution mass spectrometry (IDMS), corrects for variability in extraction efficiency, derivatization yield, and instrument signal suppression, leading to highly accurate and precise measurements.

Internal Standards for Accurate Quantification in Complex Matrices

In analytical chemistry, particularly in techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), accurate quantification of target analytes in complex samples such as biological fluids or environmental extracts is a significant challenge. Deuterated compounds, including this compound, are widely employed as internal standards to ensure precision and accuracy. clearsynth.com

An internal standard is a compound with similar chemical properties to the analyte of interest, which is added in a known quantity to a sample before analysis. clearsynth.com Because the deuterated standard is chemically almost identical to the non-labeled analyte, it behaves similarly during sample preparation, extraction, and injection into the analytical instrument. However, due to the mass difference between hydrogen and deuterium, it can be clearly distinguished from the analyte by the mass spectrometer. clearsynth.com This allows researchers to correct for any sample loss during preparation and for variations in instrument response, a phenomenon known as matrix effects. clearsynth.com By comparing the signal of the analyte to the known concentration of the internal standard, a precise quantification can be achieved. clearsynth.comunimi.it

Key Research Findings:

Compensation for Matrix Effects: Deuterated internal standards help correct for signal suppression or enhancement caused by other components in a complex sample matrix, ensuring more accurate measurements. clearsynth.com

Improved Precision: By accounting for variability in sample handling and instrument performance, these standards significantly improve the reproducibility and reliability of quantitative analyses.

Broad Applicability: The principle of using deuterated internal standards is fundamental in diverse fields, including pharmaceutical research, environmental monitoring, and clinical diagnostics. simsonpharma.comresearchgate.net

Table 1: Role of Deuterated Internal Standards in Quantitative Analysis
ParameterFunction of this compound as Internal StandardImpact on Results
Sample PreparationAccounts for analyte loss during extraction, cleanup, and concentration steps.Corrects for procedural errors, increasing accuracy.
Instrumental AnalysisNormalizes for variations in injection volume and detector response.Enhances precision and run-to-run reproducibility.
Matrix EffectsMimics the analyte's behavior in the presence of interfering substances, allowing for correction of signal suppression or enhancement.Improves the reliability of quantification in complex samples like plasma or soil.

Reference Materials in Method Validation and Calibration

Beyond their role as internal standards in individual samples, deuterated compounds like this compound serve as critical reference materials for the validation and calibration of analytical methods. clearsynth.com Method validation is a process that ensures an analytical procedure is robust, reliable, and suitable for its intended purpose. mdpi.com

During method development, known concentrations of a reference material are used to establish key performance characteristics:

Linearity: A calibration curve is generated by analyzing a series of standards at different concentrations to ensure the instrument's response is proportional to the amount of analyte. mdpi.com

Accuracy and Precision: The accuracy (closeness to the true value) and precision (reproducibility of results) of the method are determined by analyzing samples spiked with a known amount of the reference material.

Limits of Detection (LOD) and Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified is established using the reference standard. mdpi.com

By acting as a stable and accurately characterized reference point, this compound can be used to calibrate instruments and validate that an analytical method consistently produces dependable results. clearsynth.com

Biosynthetic Pathway Elucidation and Metabolic Fate Studies

Isotopically labeled compounds are powerful tools for tracing the complex networks of biochemical reactions that constitute metabolic pathways. nih.govmdpi.com Deuterium's stability and the ability to detect it with techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy make it an excellent tracer for these investigations. scielo.org.mxnih.gov

Tracing Carbon and Hydrogen Flow in Biological Systems (Excluding Clinical Human Trials)

Stable isotope tracing is a powerful technique where an isotopically enriched precursor is introduced into a biological system, such as cell cultures or animal models, to follow its metabolic journey. nih.gov The deuterium atoms from a labeled compound act as tags, allowing researchers to track the atoms' incorporation into downstream metabolites. mdpi.com This provides direct information about the activity of specific metabolic pathways. nih.gov

For example, deuterated water (D₂O) is widely used to study the synthesis of fatty acids and other macromolecules. nih.govprinceton.eduresearchgate.net The deuterium is incorporated into various metabolic precursors, which are then used to build larger molecules. nih.gov Similarly, a reagent like this compound could be used to synthesize a deuterated substrate specific to a particular enzyme or pathway. By administering this deuterated substrate to a non-human biological system and analyzing the resulting metabolites, scientists can map the flow of the labeled hexyl group through the metabolic network, revealing which pathways are active under certain conditions. nih.govscispace.com

Investigation of Metabolite Structures and Dynamics Using Deuterated Probes (Excluding Clinical Human Trials)

Deuterated probes are instrumental in studying not just the flow but also the structure and turnover rates of metabolites. mdpi.comscispace.com Hydrogen-deuterium exchange (HDX) mass spectrometry, for instance, can provide insights into the structure and conformational dynamics of proteins by measuring the rate at which backbone amide hydrogens exchange with deuterium from a solvent. nih.gov

In metabolomics, administering a deuterium-labeled compound allows for the tracking of its conversion into various products over time. nih.govnih.gov This "dynamic" analysis provides information on the rates of metabolic reactions (flux analysis) and the turnover of specific metabolite pools. scispace.com For example, by using a deuterated probe synthesized from this compound, researchers could measure how quickly a specific lipid or ester is synthesized and degraded in response to stimuli in a cell culture model. This approach is invaluable for understanding how metabolic networks adapt to different physiological states or diseases in preclinical research. mdpi.com

Table 2: Applications in Metabolic Research (Non-Human)
Application AreaMethodologyInformation Gained
Pathway TracingAdministering a deuterated substrate (e.g., synthesized using this compound) to cell cultures or animal models and analyzing downstream products via MS or NMR. nih.govmdpi.comIdentifies active metabolic pathways and the fate of specific chemical moieties.
Metabolic Flux AnalysisMonitoring the rate of incorporation of deuterium from a labeled precursor into various metabolites over time. scispace.comQuantifies the speed and regulation of biochemical reactions within a pathway.
Structural DynamicsUsing techniques like hydrogen-deuterium exchange (HDX) to probe the flexibility and interactions of biomolecules. nih.govReveals changes in protein or metabolite conformation related to function.

Synthesis of Other Isotopically Labeled Compounds

One of the primary applications of deuterated building blocks like this compound is in the synthesis of more complex, custom-labeled molecules for specialized research purposes. simsonpharma.comresearchgate.net

Incorporation of Deuterium into Complex Molecular Architectures

The synthesis of deuterated compounds can be achieved by starting with commercially available deuterated precursors. simsonpharma.comresearchgate.net this compound is a prime example of such a precursor. Its chemical structure combines a stable, deuterated alkyl chain (hexyl-d13) with a highly reactive functional group (chlorocarbonate).

This reactivity allows chemists to easily attach the deuterated hexyl group to other molecules containing nucleophilic sites, such as alcohols (-OH) or amines (-NH₂), to form carbonates and carbamates, respectively. This strategy is a powerful way to introduce a deuterium label into a specific position within a larger, more complex molecule. beilstein-journals.orgosaka-u.ac.jp The resulting labeled compounds can then be used as probes for metabolic studies, as internal standards for analytical assays, or in drug discovery to investigate pharmacokinetic properties. clearsynth.comresearchgate.netnih.gov The ability to selectively incorporate deuterium enables the creation of tailored tools for a wide array of advanced scientific investigations. researchgate.netnih.gov

Role as an Intermediate in the Synthesis of Labeled Pharmaceutical Precursors (Excluding Drug Development/Clinical Aspects)

This compound is the deuterated form of hexyl chlorocarbonate, containing thirteen deuterium atoms. In principle, this isotopic labeling reagent can be employed to introduce a deuterated hexyl carbamate (B1207046) moiety onto a variety of molecules, including those that serve as precursors to pharmacologically active agents. The primary reaction involving a chlorocarbonate is the formation of a carbamate upon reaction with a primary or secondary amine, or the formation of a carbonate ester with an alcohol.

The incorporation of the hexyl-d13 group can serve several purposes in a research context, outside of clinical drug development:

Metabolic Fate Studies: In pre-clinical research, understanding the metabolic pathways of a potential drug candidate is crucial. By introducing a deuterated tag at a position not expected to be metabolically labile, researchers can trace the molecule and its metabolites in biological matrices using mass spectrometry. The distinct mass signature of the deuterated fragment aids in its identification and quantification.

Mechanistic Studies: Isotopic labeling is a powerful tool for elucidating reaction mechanisms. The kinetic isotope effect, where the C-D bond is stronger and reacts more slowly than a C-H bond, can provide insights into the rate-determining steps of enzymatic or chemical transformations.

Internal Standards for Bioanalysis: Deuterated analogs of pharmaceutical compounds are frequently synthesized to serve as internal standards in quantitative bioanalytical assays, such as liquid chromatography-mass spectrometry (LC-MS). The deuterated standard co-elutes with the non-labeled analyte but is distinguishable by its higher mass, allowing for accurate quantification.

Detailed Research Findings

Despite extensive searches of scientific databases and chemical literature, no specific research articles were identified that detail the synthesis of labeled pharmaceutical precursors using this compound. The available information is general in nature, focusing on the broader applications of deuterated compounds in medicinal chemistry. Without specific examples, a detailed account of reaction conditions, yields, and the characterization of resulting labeled precursors cannot be provided.

Data Tables

Due to the absence of specific research findings on the use of this compound in the synthesis of labeled pharmaceutical precursors, no data for interactive tables can be generated.

Future Directions and Emerging Research Avenues for Hexyl Chlorocarbonate D13

Development of Novel Synthetic Routes for Deuterated Chlorocarbonates

The synthesis of deuterated compounds is a cornerstone of their application. Research is continuously moving towards more efficient, selective, and sustainable methods for isotope incorporation. While the direct synthesis of Hexyl chlorocarbonate-d13 is not widely published, future developments will likely adapt novel deuteration strategies to this class of compounds.

Current research focuses on moving beyond traditional methods that may involve harsh reagents or complex multi-step processes. Emerging strategies applicable to the synthesis of deuterated chlorocarbonates include:

Catalytic Hydrogen Isotope Exchange (HIE): Late-stage HIE is a powerful technique for introducing deuterium (B1214612) into a molecule. acs.org Future research could optimize catalysts (e.g., iridium or palladium-based) for the selective deuteration of hexanol, the precursor to hexyl chlorocarbonate.

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, improving safety and yield. Developing a flow-based synthesis for deuterated precursors could enable scalable and on-demand production of this compound.

Photochemical Methods: Visible-light photoredox catalysis is a rapidly growing field in organic synthesis that allows for C-H bond functionalization under mild conditions. rsc.org This approach could provide a novel route for deuterating the hexyl chain with high selectivity. rsc.orgscielo.org.mx

These advanced synthetic methods aim to improve the efficiency and accessibility of deuterated compounds like this compound.

Table 1: Comparison of Synthetic Strategies for Deuterated Compounds

Strategy Description Potential Advantages Challenges
Traditional Methods Multi-step synthesis starting from commercially available deuterated building blocks. High isotopic purity. Lengthy, costly, may generate significant waste.
Catalytic H/D Exchange Direct replacement of hydrogen with deuterium on a near-final product using a catalyst and a deuterium source (e.g., D₂O). nih.gov Fewer synthetic steps, suitable for late-stage labeling. acs.org Controlling regioselectivity, potential for isotope scrambling.
Photochemical Deuteration Using light-activated catalysts to promote C-H deuteration under mild conditions. rsc.org High functional group tolerance, mild reaction conditions. Scalability, catalyst cost, and optimization for specific substrates.

| Flow Chemistry Synthesis | Performing the synthesis in a continuous flow reactor system. | Enhanced safety, improved reproducibility, potential for automation and scalability. | Initial setup cost, potential for clogging. |

Exploration of New Analytical Applications for Isotopic Tracers

The primary application of this compound is as an internal standard for the quantification of its non-labeled analogue using isotope dilution mass spectrometry. acs.org However, emerging research is expanding the role of isotopic tracers in analytical science.

Future applications could leverage the unique properties of this compound in new analytical workflows:

Derivatization for Enhanced Detection: Hexyl chlorocarbonate can be used as a derivatizing agent to improve the chromatographic behavior and mass spectrometric detection of certain classes of molecules (e.g., amines, phenols). Using this compound as a derivatizing agent would introduce a stable isotope tag onto the analyte of interest. This "tagging" strategy can be used for precise relative quantification in complex mixtures.

High-Resolution Mass Spectrometry (HRMS) Workflows: The advancement of HRMS instruments like Orbitrap and FT-ICR MS allows for the differentiation of multiple stable isotope tracers within a single experiment. researchgate.net This opens the possibility of using this compound in multi-tracer studies to simultaneously investigate several metabolic or environmental pathways.

Materials Science: Deuteration is known to enhance the stability and performance of organic electronic materials, such as organic light-emitting diodes (OLEDs), by strengthening C-H bonds. acs.orgscielo.org.mx While not a direct application of this compound itself, its use in the synthesis of deuterated components for such materials represents a potential research direction.

Integration with Advanced Omics Technologies (Excluding Clinical Applications)

"Omics" fields, such as metabolomics and proteomics, rely heavily on mass spectrometry for the large-scale analysis of biological molecules. creative-proteomics.com Stable isotope labeling is a key enabling technology in this domain for achieving accurate quantification. cernobioscience.comcreative-proteomics.com

This compound can be integrated into non-clinical omics research in several ways:

Quantitative Metabolomics: As a derivatizing agent, this compound could be used to tag specific sub-metabolomes (e.g., amino acids, biogenic amines) in environmental or agricultural samples. This would allow for precise relative quantification across different sample groups, helping to understand metabolic responses to environmental stressors.

Metabolic Flux Analysis: In studies of microbial or plant metabolism, labeled compounds are used to trace the flow of atoms through metabolic pathways. creative-proteomics.com While this compound is not a primary metabolite, it could be used as a tracer in studies investigating the environmental degradation or biological processing of chlorocarbonates and related compounds.

Proteomics: In proteomics, techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) are common. creative-proteomics.com While not directly used in SILAC, deuterated derivatizing agents can be employed in targeted proteomics to quantify specific post-translational modifications or low-abundance proteins.

Role in Green Chemistry and Sustainable Isotope Labeling Practices

The principles of green chemistry are increasingly being applied to all areas of chemical synthesis, including the production of isotope-labeled compounds. scielo.org.mx The goal is to develop processes that are safer, more energy-efficient, and generate less waste.

Future research on the synthesis and application of this compound will likely be guided by these principles:

Use of Greener Deuterium Sources: A major focus is replacing deuterium gas (D₂), which is flammable, with safer and more sustainable deuterium sources like heavy water (D₂O). nih.govresearchgate.net Catalytic systems that can efficiently use D₂O for deuteration are a key area of research. nih.gov The Pd/C-Al-D₂O system is one such example of an environmentally benign method for H-D exchange. nih.gov

Atom Economy: Synthetic routes are being designed to maximize the incorporation of atoms from the reactants into the final product. Late-stage HIE methods are often more atom-economical than classical multi-step syntheses.

Energy Efficiency: The use of methods that operate at lower temperatures and pressures, such as photochemical or biocatalytic processes, reduces the energy consumption of the synthesis.

Recyclable Catalysts: Developing heterogeneous or immobilized catalysts that can be easily recovered and reused is a central goal of sustainable synthesis. researchgate.net

By focusing on these areas, the production of this compound and other labeled compounds can be made more environmentally and economically sustainable.

Q & A

Basic Research Questions

Q. How should researchers design experiments to synthesize Hexyl chlorocarbonate-d¹³ with high isotopic purity?

  • Methodological Answer : Begin by optimizing reaction conditions (e.g., temperature, solvent polarity, and reagent stoichiometry) to ensure complete deuteration. Use anhydrous conditions to prevent isotopic exchange with moisture. Monitor reaction progress via ¹³C NMR to confirm deuterium incorporation at all targeted positions. Purify intermediates via fractional distillation or preparative HPLC to minimize isotopic dilution .

Q. What characterization techniques are critical for verifying the structural integrity and isotopic labeling of Hexyl chlorocarbonate-d¹³?

  • Methodological Answer : Combine ¹H/¹³C NMR to confirm the absence of proton signals in deuterated positions. High-resolution mass spectrometry (HRMS) and isotopic ratio mass spectrometry (IRMS) quantify isotopic purity (>98% d¹³). Infrared (IR) spectroscopy can validate functional groups (e.g., carbonyl stretching frequencies at ~1750 cm⁻¹) .

Q. What safety protocols are essential when handling Hexyl chlorocarbonate-d¹³ in laboratory settings?

  • Methodological Answer : Use fume hoods, chemical-resistant gloves, and eye protection due to its potential lachrymatory and corrosive properties. Store under inert gas (argon) to prevent decomposition. Conduct waste disposal via hydrolysis in basic aqueous solutions (pH >10) to neutralize reactive intermediates .

Advanced Research Questions

Q. How can researchers resolve contradictions in literature data on the reactivity of Hexyl chlorocarbonate-d¹³ in nucleophilic acyl substitution reactions?

  • Methodological Answer : Systematically replicate experiments under varying conditions (solvent, nucleophile strength, temperature) while controlling isotopic effects. Use kinetic isotope effect (KIE) studies to isolate deuterium’s impact on reaction rates. Cross-reference results with computational models (e.g., DFT calculations) to validate mechanistic hypotheses .

Q. What role does isotopic labeling (d¹³) play in elucidating reaction mechanisms involving Hexyl chlorocarbonate-d¹³?

  • Methodological Answer : Deuterium labeling enables tracking of specific hydrogen/deuterium exchange pathways. For example, in hydrolysis studies, monitor ¹³C-labeled carbonyl carbons via NMR to distinguish between nucleophilic attack and elimination pathways. Compare KIE values (kH/kD) to infer transition-state geometries .

Q. How can computational modeling enhance the design of experiments using Hexyl chlorocarbonate-d¹³?

  • Methodological Answer : Employ density functional theory (DFT) to predict isotopic effects on reaction energetics and intermediate stability. Validate computational predictions with experimental activation parameters (ΔH‡, ΔS‡) derived from Arrhenius plots. Use molecular dynamics simulations to model solvent interactions and isotopic dilution risks .

Q. What challenges arise in reproducing literature protocols for Hexyl chlorocarbonate-d¹³ synthesis, and how can they be addressed?

  • Methodological Answer : Variability in deuteration efficiency often stems from trace moisture or impurities. Pre-dry solvents and reagents over molecular sieves. Document all parameters (e.g., stirring rate, cooling methods) to ensure reproducibility. Share raw NMR/MS data in supplementary materials to facilitate peer validation .

Q. How can researchers assess the thermal and hydrolytic stability of Hexyl chlorocarbonate-d¹³ under diverse experimental conditions?

  • Methodological Answer : Conduct accelerated stability studies using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). Monitor degradation products via GC-MS after exposure to controlled humidity (e.g., 40–80% RH). Compare stability profiles with non-deuterated analogs to quantify isotopic effects on decomposition kinetics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.